1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane is a synthetic organic compound characterized by its unique structure, which includes a nonyloxy group attached to a phenethyl group, further connected to a phenoxy nonane chain
Preparation Methods
The synthesis of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane typically involves multiple steps, starting with the preparation of the nonyloxyphenethyl intermediate. This intermediate is then reacted with phenoxy nonane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The nonyloxy group plays a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The phenethyl and phenoxy groups contribute to the overall stability and solubility of the compound, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane can be compared with similar compounds such as:
1-{4-[4-(Octyloxy)phenethyl]phenoxy}octane: This compound has an octyloxy group instead of a nonyloxy group, which may result in different physical and chemical properties.
1-{4-[4-(Decyloxy)phenethyl]phenoxy}decane: The presence of a decyloxy group in this compound can lead to variations in its reactivity and applications.
1-{4-[4-(Hexyloxy)phenethyl]phenoxy}hexane: With a hexyloxy group, this compound may exhibit distinct biological activities compared to this compound.
Properties
IUPAC Name |
1-nonoxy-4-[2-(4-nonoxyphenyl)ethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O2/c1-3-5-7-9-11-13-15-27-33-31-23-19-29(20-24-31)17-18-30-21-25-32(26-22-30)34-28-16-14-12-10-8-6-4-2/h19-26H,3-18,27-28H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAOFCQAWQAYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)CCC2=CC=C(C=C2)OCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.